

Propentofylline pharmacokinetics and metabolism CYP1A2

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Propentofylline

CAS No.: 55242-55-2

Cat. No.: S540382

[Get Quote](#)

Pharmacokinetic Profile of Propentofylline

The table below summarizes the key pharmacokinetic parameters of **propentofylline** (PPF) and its primary metabolite, hydroxy**propentofylline** (PPFOH), in human volunteers after a single 200 mg oral dose [1] [2].

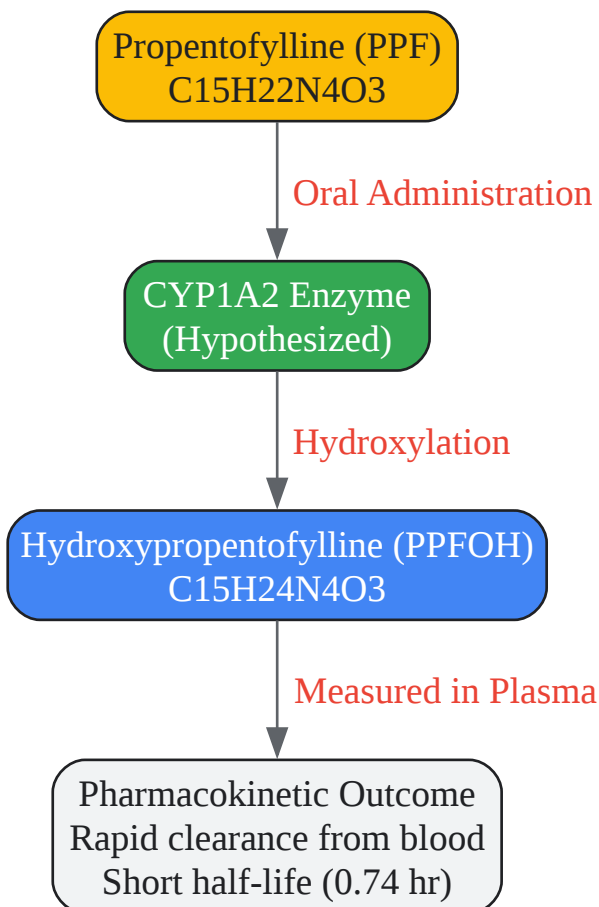
Parameter	Propentofylline (PPF)	Metabolite (PPFOH)
Half-life ($T_{1/2}$)	0.74 hours	Information not available in search results
Time to Max Concentration (T_{max})	2.2 hours	Information not available in search results
Max Concentration (C_{max})	828.4 ng/mL	Information not available in search results
Area Under the Curve (AUC)	508 ng·hr/mL	460 ng·hr/mL
Key Finding	Rapid disappearance from blood due to extensive metabolism.	Identified as 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (MW: 308 Da).

Evidence for CYP1A2 Involvement in Metabolism

The metabolic pathway of **propentofylline** involves oxidation, and several sources point towards the involvement of the CYP1A2 enzyme, though direct conclusive evidence is limited.

- **Indication from Drug Database:** According to DrugBank Online, **propentofylline** is a methylxanthine derivative, and methylxanthines as a drug class are known to be metabolized by the CYP1A2 enzyme. Based on this pharmacokinetic data for the drug class, it is assumed that **propentofylline** is also metabolized by CYP1A2 [3].
- **Mechanistic Insight from Related Compounds:** Research on **furafylline**, another methylxanthine derivative, confirms it is a potent and efficient **mechanism-based inactivator of human CYP1A2** [4]. This provides a strong mechanistic precedent for how compounds with a similar xanthine structure can be specifically processed and can inhibit this particular enzyme.

The following diagram outlines the established metabolic pathway of **propentofylline** and the hypothesized role of CYP1A2 based on the available evidence:



[Click to download full resolution via product page](#)

Experimental Protocols for CYP1A2 Inhibition Studies

While a specific protocol for studying **propentofylline**'s metabolism by CYP1A2 was not found, the following established *in vitro* methodology is commonly used to identify and characterize CYP1A2 inhibitors, which is relevant for understanding such metabolic interactions [5].

- **System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).**
- **Enzyme Source:** Recombinant human CYP1A2 enzyme can also be used.
- **Probe Substrate: Phenacetin.** CYP1A2 metabolizes phenacetin into its specific metabolite, **paracetamol (acetaminophen).**
- **Measurement:** The rate of paracetamol formation is measured, often using High-Performance Liquid Chromatography (HPLC) or tandem mass spectrometry.
- **Inhibition Assay:**
 - The test compound (e.g., a potential inhibitor) is incubated at various concentrations with the enzyme system and the probe substrate.
 - A decrease in the formation rate of paracetamol indicates inhibition of CYP1A2 activity.
 - The concentration that inhibits 50% of enzyme activity (**IC₅₀ value**) is calculated.
- **Kinetic Analysis:** To determine the mechanism of inhibition (e.g., competitive, non-competitive), data are analyzed using Lineweaver-Burk or Dixon plots.

Conclusion and Research Implications

In summary, **propentofylline** undergoes rapid and extensive metabolism in humans, forming a primary hydroxylated metabolite. Strong indirect evidence, based on its structural class and the behavior of analogous compounds, suggests that CYP1A2 is a key enzyme responsible for this metabolic transformation.

For your work in drug development, this implies a potential for **drug-drug interactions** when **propentofylline** is co-administered with other substances that affect CYP1A2 activity. For instance:

- **CYP1A2 inhibitors** (e.g., fluvoxamine, ciprofloxacin) could increase **propentofylline** plasma levels [6].
- **CYP1A2 inducers** (e.g., tobacco smoke) could potentially reduce its efficacy.

Further targeted *in vitro* studies using the methodologies described would be needed to definitively confirm CYP1A2's role and quantify its contribution to **propentofylline**'s overall metabolism.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacokinetics of propentofylline and the quantitation of ... [pubmed.ncbi.nlm.nih.gov]
2. of Pharmacokinetics and the quantitation of its... propentofylline [link.springer.com]
3. : Uses, Interactions, Mechanism of... | DrugBank Online Propentofylline [go.drugbank.com]
4. Mechanism-based inactivation of human cytochrome P450 ... [pubmed.ncbi.nlm.nih.gov]
5. Assessment of the CYP1A2 Inhibition-Mediated Drug ... [pmc.ncbi.nlm.nih.gov]
6. CYP1A2 Inhibitors [examine.com]

To cite this document: Smolecule. [Propentofylline pharmacokinetics and metabolism CYP1A2].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540382#propentofylline-pharmacokinetics-and-metabolism-cyp1a2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com